

Application Notes and Protocols for TED-347 in Cell Culture

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Determining the Optimal Concentration of the YAP-TEAD Inhibitor TED-347

Audience: Researchers, scientists, and drug development professionals.

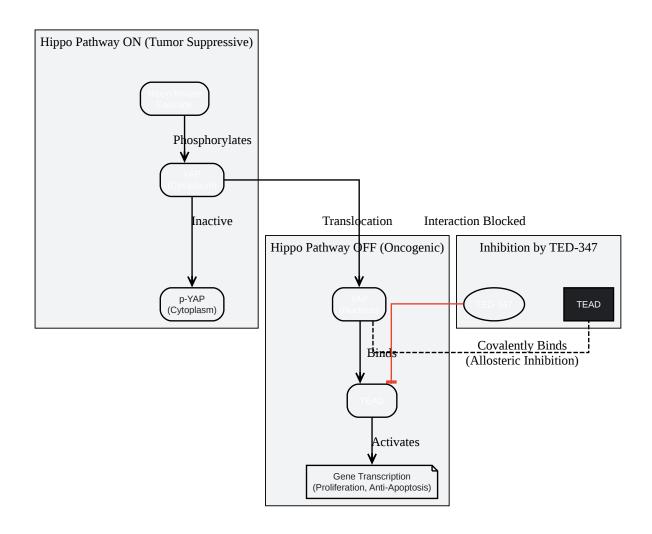
Introduction

TED-347 is a potent, irreversible, and covalent allosteric inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction.[1][2] [3][4][5] By specifically and covalently binding to Cys-367 within the central pocket of TEAD4, **TED-347** effectively blocks TEAD transcriptional activity, which plays a crucial role in cell proliferation and tumorigenesis.[1][4] These application notes provide detailed protocols for utilizing **TED-347** in cell culture, with a focus on determining its optimal concentration for various experimental endpoints.

Mechanism of Action

TED-347 disrupts the Hippo signaling pathway, a critical regulator of organ size and tumor suppression.[4][6] The pathway normally phosphorylates and inactivates YAP, preventing its translocation to the nucleus. In many cancers, the Hippo pathway is defective, leading to the accumulation of nuclear YAP, which then binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and apoptosis inhibition.[4] **TED-347** directly targets the YAP-TEAD interaction, thereby inhibiting the oncogenic functions of YAP.





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Figure 1: Simplified signaling pathway of **TED-347** action.

Quantitative Data Summary



The effective concentration of **TED-347** can vary depending on the cell line, assay type, and incubation time. The following tables summarize key quantitative data from published studies.

Parameter	Value	Assay Condition	Reference
EC50	5.9 μΜ	TEAD4-Yap1 Protein- Protein Interaction (Cell-free)	[1][2][3][4][5]
Ki	10.3 μΜ	Covalent binding to TEAD4 (Cys-367)	[1][4]
t1/2∞	18.2 hours	Maximum rate of inactivation	[1][4]

Table 1: Biochemical and Kinetic Parameters of TED-347.



Cell Line	Assay	Concentratio n Range	Incubation Time	Observed Effect	Reference
GBM43	Cell Viability	0.5 - 100 μΜ	48 hours	Inhibition of cancer cell viability (30% inhibition at 10 µM)	[1]
GBM43	TEAD Transcription al Activity	0.5 - 100 μΜ	Not Specified	Inhibition of TEAD4 transcriptiona I activity	[1][4]
HEK-293	Co- immunopreci pitation	5 μΜ	48 hours	Significant loss of Myc- TEAD4 and FLAG-Yap1 co- immunopreci pitation	[1]
HEK-293	Reporter Gene Assay	0.5 - 100 μΜ	24 hours	Reduction in TEAD reporter activity	[1]
HEK-293	Gene Expression (CTGF)	10 μΜ	48 hours	Significant reduction in CTGF transcript levels	[1]
HEK-293, GBM43	Reporter Gene Assay	0.5, 1.0, 5.0, 10, 25 μM	48 hours	Dose- dependent inhibition of CTGF promoter- driven	[2][3]



luciferase activity

Table 2: Experimentally Determined Effective Concentrations of **TED-347** in Cell-Based Assays.

Experimental ProtocolsPreparation of TED-347 Stock Solution

Materials:

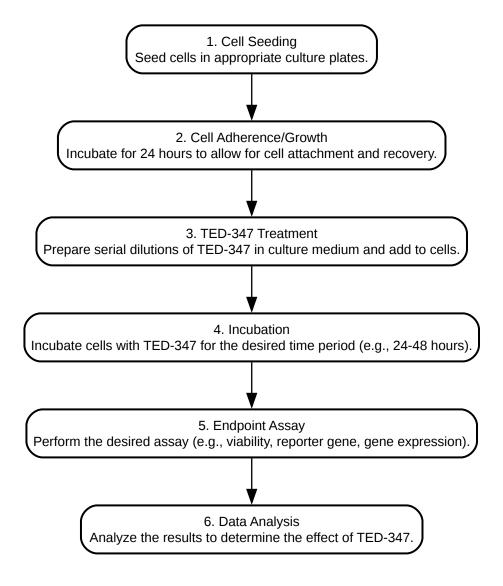
- TED-347 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- · Sterile microcentrifuge tubes

Protocol:

- **TED-347** is soluble in DMSO at concentrations up to 69 mg/mL (219.95 mM).[3] For a typical 10 mM stock solution, dissolve 3.137 mg of **TED-347** in 1 mL of DMSO.
- Vortex thoroughly to ensure the compound is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

General Workflow for Cell-Based Assays





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Figure 2: General experimental workflow for TED-347 treatment.

Cell Viability Assay (Example using GBM43 cells)

Materials:

- GBM43 cells
- · Complete culture medium
- 96-well clear-bottom black plates
- TED-347 stock solution (10 mM in DMSO)



- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader capable of luminescence detection

Protocol:

- Seed GBM43 cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 μL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Prepare serial dilutions of **TED-347** in complete culture medium. A suggested concentration range is from 0.1 μ M to 100 μ M. Include a DMSO vehicle control (at the same final concentration as the highest **TED-347** dose).
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of **TED-347** or the vehicle control.
- Incubate the plate for 48 hours.
- Equilibrate the plate and the cell viability reagent to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Normalize the data to the vehicle control to determine the percentage of cell viability.

TEAD Reporter Gene Assay (Example using HEK-293 cells)

Materials:

HEK-293 cells



- · Complete culture medium
- 96-well white plates
- TEAD reporter plasmid (e.g., pGL3.1 with a CTGF promoter) and a control plasmid (e.g., TK-Renilla luciferase)
- Transfection reagent
- TED-347 stock solution (10 mM in DMSO)
- Dual-luciferase reporter assay system
- Luminometer

Protocol:

- Plate HEK-293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[2][3]
- After 24 hours, co-transfect the cells with the TEAD reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[2][3]
- Incubate for 24-48 hours to allow for plasmid expression.
- Treat the cells with a range of **TED-347** concentrations (e.g., 0.5 μ M to 25 μ M) for an additional 24 to 48 hours.[2][3]
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dualluciferase reporter assay system and a luminometer.
- Normalize the TEAD reporter (firefly) luciferase activity to the control (Renilla) luciferase
 activity. Further normalize the results to the vehicle-treated control cells to determine the fold
 change in reporter activity.

Conclusion



The optimal concentration of **TED-347** is highly dependent on the experimental context. For initial studies, a dose-response experiment is recommended, starting with concentrations ranging from 0.5 μ M to 50 μ M. Based on the provided data, a concentration of 5-10 μ M is often effective for observing significant biological effects in cell-based assays with an incubation time of 48 hours. Researchers should carefully optimize the concentration and incubation time for their specific cell line and experimental goals.

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